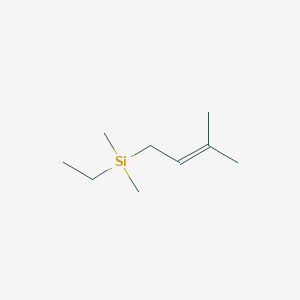
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane is an organosilicon compound with the molecular formula C_9H_20Si This compound is characterized by the presence of an ethyl group, two methyl groups, and a 3-methylbut-2-en-1-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. One common method is the reaction of 3-methylbut-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as platinum or rhodium complexes are often employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, and nucleophilic substitution, where the silicon atom acts as an electrophile.
Comparaison Avec Des Composés Similaires
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane can be compared with other organosilicon compounds such as:
Trimethylsilane: Lacks the ethyl and 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Phenylsilane: Contains a phenyl group instead of the ethyl and 3-methylbut-2-en-1-yl groups, leading to different reactivity and applications.
Dimethylsilane: Similar but lacks the ethyl and 3-methylbut-2-en-1-yl groups, resulting in different chemical properties.
Propriétés
Numéro CAS |
63942-80-3 |
|---|---|
Formule moléculaire |
C9H20Si |
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
ethyl-dimethyl-(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-10(4,5)8-7-9(2)3/h7H,6,8H2,1-5H3 |
Clé InChI |
HORUDFNILLERSZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



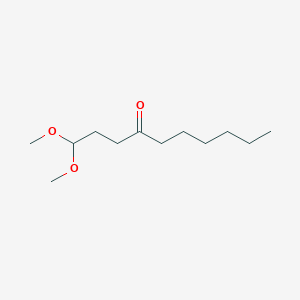

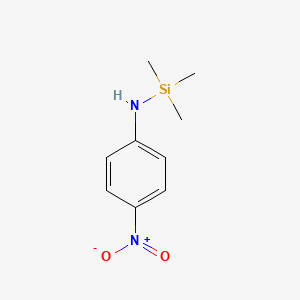
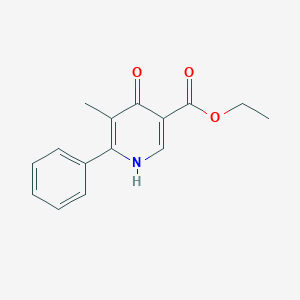

![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)



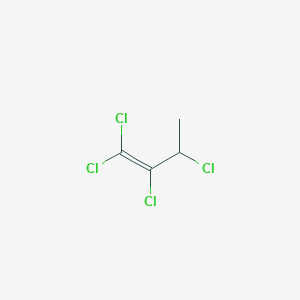

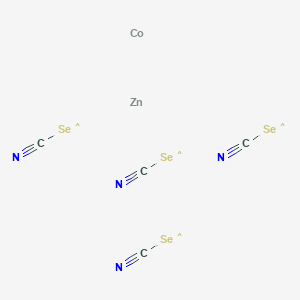
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
